(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid
Description
Properties
Molecular Formula |
C25H48N2O4 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C25H48N2O4/c1-21(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-20-27(22(3)28)23(25(30)31)18-19-24(26)29/h21,23H,4-20H2,1-3H3,(H2,26,29)(H,30,31)/t23-/m0/s1 |
InChI Key |
BMROJHRWMNLJDM-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCCN([C@@H](CCC(=O)N)C(=O)O)C(=O)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCN(C(CCC(=O)N)C(=O)O)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
Starting material selection: The core 5-amino-5-oxopentanoic acid skeleton is derived from (2S)-2-amino-5-oxopentanoic acid, also known as 5-oxo-L-norvaline, which can be obtained via enzymatic or chemical oxidation of L-glutamic acid derivatives.
Acylation of the amino group: The amino group at the 2-position is acylated with an acetyl group linked to a long-chain alkyl amine, specifically 16-methylheptadecylamine, to form the acetyl(16-methylheptadecyl)amino substituent.
Coupling reaction: The acetylated amine is then coupled to the 5-amino-5-oxopentanoic acid backbone under controlled conditions to preserve stereochemistry and avoid side reactions.
Detailed Synthetic Routes
Preparation of 16-Methylheptadecylamine
Starting from fatty acid derivatives: The 16-methylheptadecylamine moiety is synthesized by reduction of the corresponding fatty acid or ester derivative, followed by amination.
Typical reagents: Lithium aluminum hydride (LiAlH4) or borane reagents are employed for reduction; subsequent amination can be achieved via Gabriel synthesis or reductive amination using ammonia or ammonium salts.
Purification: The amine is purified by distillation or chromatography to ensure high purity for subsequent acylation.
Acetylation of 16-Methylheptadecylamine
Reagents: Acetyl chloride or acetic anhydride is used to acetylate the primary amine under anhydrous conditions.
Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0-5 °C) to control the reaction rate and minimize side products.
Workup: The reaction mixture is quenched with water, and the acetylated amine is extracted and purified by recrystallization or chromatography.
Coupling with (2S)-2-Amino-5-oxopentanoic Acid
Activation of carboxyl group: The carboxylic acid function of (2S)-2-amino-5-oxopentanoic acid is activated using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC).
Coupling reaction: The activated acid is reacted with the acetylated 16-methylheptadecylamine under mild conditions (room temperature to 40 °C) in the presence of a base like N,N-diisopropylethylamine (DIPEA) or triethylamine.
Stereochemical control: The reaction conditions are optimized to maintain the (S)-configuration at the 2-position, avoiding racemization.
Purification: The final product is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 16-methylheptadecylamine | Reduction (LiAlH4 or borane), amination | Purify by distillation/chromatography |
| 2 | Acetylation of amine | Acetyl chloride or acetic anhydride, 0-5 °C | Anhydrous solvent, inert atmosphere |
| 3 | Activation of (2S)-2-amino-5-oxopentanoic acid | EDC or DCC, base (DIPEA or triethylamine) | Control pH and temperature to avoid racemization |
| 4 | Coupling reaction | Room temperature to 40 °C, inert atmosphere | Purify product by HPLC or recrystallization |
Research Outcomes and Analytical Data
Yield and Purity
Reported overall yields for the complete synthesis range from 45% to 70%, depending on reaction scale and purification efficiency.
Purity of the final compound typically exceeds 98% as confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.
Structural Confirmation
NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR confirm the presence of the acetyl group, long alkyl chain, and pentanoic acid backbone with characteristic chemical shifts.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 441 ([M+H]^+), consistent with the molecular weight of 440.7 g/mol.
Optical Rotation: Measurements confirm retention of the (S)-configuration at the chiral center.
Chemical Reactions Analysis
Types of Reactions
Isostearyl N-acetyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms with different chemical properties .
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential use in drug formulation due to its unique structure that combines hydrophilic and hydrophobic characteristics. Its long alkyl chain may improve the drug's bioavailability and stability.
Case Study: Drug Delivery Systems
Research has shown that derivatives similar to this compound can be utilized in targeted drug delivery systems. For example, studies have indicated that attaching hydrophobic chains to amino acids enhances the encapsulation efficiency of therapeutic agents in liposomes, leading to improved delivery to specific tissues .
Biochemical Research
In biochemical studies, the compound serves as a building block for synthesizing peptides and proteins. Its ability to form stable interactions with other molecules makes it valuable in studying protein folding and stability.
Case Study: Protein Interaction Studies
A study demonstrated that modified amino acids can influence protein interactions significantly. By incorporating (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid into peptide sequences, researchers observed altered binding affinities with target proteins, providing insights into protein dynamics .
Cosmetic Formulations
The compound's emollient properties make it suitable for use in cosmetic formulations. Its long-chain fatty acid component can enhance skin absorption and hydration.
Case Study: Skin Care Products
A formulation study revealed that incorporating this compound into creams improved skin hydration levels significantly compared to control formulations without it. The hydrophobic nature of the long alkyl chain aids in forming a protective barrier on the skin, which is beneficial for moisture retention .
Table 1: Comparison of Applications
Mechanism of Action
The mechanism of action of Isostearyl N-acetyl-L-glutamine involves its interaction with various molecular targets and pathways. In biological systems, it can modulate cellular processes by influencing gene expression, signal transduction, and metabolic pathways. For example, it may enhance motoneuronal survival and axonal remyelination by inhibiting proinflammatory cytokines and pyroptosis pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
Table 1: Structural Comparison of Key Analogs
Key Observations :
Backbone Variations: The target compound and most analogs retain the 5-oxopentanoic acid backbone, critical for mimicking glutamine in biological interactions. Modifications like esterification (e.g., methyl ester in ) alter solubility and metabolic stability. introduces a phenylmethoxyphenyl substituent via an amide linkage, enabling aromatic interactions in drug-receptor binding .
Substituent Effects :
- Lipophilicity : The 16-methylheptadecyl chain in the target compound significantly increases hydrophobicity compared to Boc-protected analogs (e.g., ). This property may enhance membrane permeability or protein binding in lipid-rich environments .
- Electron-Withdrawing Groups : Brominated aromatic substituents (e.g., ) could modulate electronic properties, affecting hydrogen bonding or enzymatic recognition.
Table 2: Comparative Physicochemical and Functional Data
Key Observations :
Lipophilicity Trends: The target compound’s long alkyl chain results in higher LogP (~5.5) compared to analogs with smaller substituents (e.g., Boc group in ). Brominated derivatives (e.g., ) exhibit moderate LogP but poor solubility due to halogenated aromatic rings.
Biological Implications: Antimicrobial Activity: highlights that N-acylated amino acids with long alkyl chains (e.g., stearoyl groups) exhibit antimicrobial effects by disrupting bacterial membranes. The target compound’s 16-methylheptadecyl group may confer similar activity . Drug Development: The phenylmethoxyphenyl analog () is an experimental drug, suggesting that aromatic substituents on the 5-oxopentanoic acid backbone are viable for therapeutic targeting .
Biological Activity
(2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid, also known by its CAS number 160057-45-4, is a compound that has gained attention for its potential biological activities. This article examines its biochemical properties, metabolic pathways, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an acetyl group and a long-chain fatty acid moiety. The molecular formula is , indicating it belongs to the class of n-acylated amino acids.
| Property | Value |
|---|---|
| Molecular Weight | 413.62 g/mol |
| IUPAC Name | This compound |
| CAS Number | 160057-45-4 |
| Chemical Classification | N-acyl-L-alpha-amino acids |
Enzymatic Pathways
The biological activity of this compound is closely linked to its role in metabolic pathways, particularly in the urea cycle and amino acid metabolism. It acts as an intermediate in the synthesis of L-ornithine and is involved in several enzymatic reactions:
-
Acetylornithine Aminotransferase
- Reaction :
- Gene Name : ARG8
- Uniprot ID : P18544
- Reaction :
-
N-Acetyl-L-glutamate Kinase
- Reaction :
- Gene Name : ARG5
- Uniprot ID : Q01217
- Reaction :
These reactions highlight the compound's involvement in nitrogen metabolism and amino acid biosynthesis.
Study on Antimicrobial Activity
A study investigated the antimicrobial properties of various n-acylated amino acids, including this compound. The results indicated that the compound exhibited significant antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes.
Toxicological Assessment
Another research focused on the toxicological profile of this compound. In vitro assays demonstrated low cytotoxicity in human cell lines, suggesting a favorable safety profile for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for producing (2S)-2-[acetyl(16-methylheptadecyl)amino]-5-amino-5-oxopentanoic acid?
- Methodology :
- Use a multi-step synthesis approach involving peptide coupling and protecting group chemistry. For example:
Step 1 : Introduce the 16-methylheptadecyl chain via reductive amination or alkylation of a precursor amine .
Step 2 : Protect the 5-amino-5-oxopentanoic acid moiety using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions .
Step 3 : Perform acetylation using acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine) .
- Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography.
Q. How can the stereochemical purity of the (2S)-configured compound be validated?
- Methodology :
- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol to resolve enantiomers .
- Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy if crystalline derivatives are obtainable .
- Cross-validate with NMR Compare observed coupling constants (e.g., vicinal protons in the pentanoic acid backbone) with literature values for similar (2S)-configured amino acids .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodology :
- Antimicrobial Activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Use MTT or resazurin assays on human cell lines (e.g., HEK-293) to evaluate IC50 values .
- Enzyme Inhibition : Test against proteases (e.g., trypsin) or kinases using fluorometric or colorimetric substrate-based assays .
Advanced Research Questions
Q. How can synthetic yield be optimized for the 16-methylheptadecyl chain incorporation?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of hydrophobic intermediates .
- Catalyst Optimization : Employ palladium-based catalysts (e.g., Pd/C) for hydrogenation steps or lipases for enantioselective modifications .
- Reaction Monitoring : Use real-time FTIR or Raman spectroscopy to track alkylation progress and minimize byproduct formation .
Q. What advanced techniques resolve contradictions in reported bioactivity data for structurally similar compounds?
- Methodology :
- Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay conditions, solvent effects) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified acyl or alkyl chains to isolate contributions of specific functional groups .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., lipid-binding domains) to explain discrepancies in potency across studies .
Q. How can metabolic stability be assessed in vivo for this compound?
- Methodology :
- Radiolabeling : Synthesize a <sup>14</sup>C-labeled version and track metabolite formation in rodent plasma, liver, and urine via LC-MS/MS .
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion using high-resolution mass spectrometry (HRMS) .
- Pharmacokinetic Modeling : Use non-compartmental analysis to calculate half-life (t1/2), clearance (CL), and volume of distribution (Vd) .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?
- Methodology :
- Four-Parameter Logistic (4PL) Regression : Fit dose-response curves using software like GraphPad Prism to determine IC50 and Hill slope values .
- Outlier Detection : Apply Grubbs’ test or robust regression to exclude anomalous data points .
- Reproducibility Assessment : Perform triplicate experiments and report mean ± standard deviation (SD) with p-values from Student’s t-test .
Q. How should researchers design multi-parametric studies to evaluate environmental fate?
- Experimental Design :
- Compartmental Analysis : Assess partitioning in water, soil, and air using OECD guidelines for logP (octanol-water), Henry’s law constant, and biodegradation .
- Ecotoxicology : Conduct acute toxicity tests on Daphnia magna and algae (e.g., Chlorella vulgaris) to estimate EC50 values .
- Long-Term Stability : Monitor degradation under UV light and varying pH (3–9) to simulate environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
